

# Application Notes and Protocols for Wafer Cleaning Using High-Purity TMAH Solutions

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## Compound of Interest

Compound Name: Tetramethylammonium hydroxide

Cat. No.: B147489

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The cleanliness of wafer surfaces is paramount in semiconductor manufacturing and various research applications, including the development of sensitive analytical devices. High-purity **tetramethylammonium hydroxide** (TMAH) solutions are increasingly utilized in critical cleaning and stripping processes due to their effectiveness and metal-ion-free nature. These application notes provide detailed protocols and data for using high-purity TMAH in wafer cleaning, photoresist stripping, and post-etch residue removal.

## Data Presentation: Performance of TMAH-Based Solutions

The following tables summarize key quantitative data related to the performance of TMAH solutions in various wafer processing applications.

Table 1: Silicon Etch Rates in TMAH Solutions

TMAH Concentration (wt%)	Temperature (°C)	Crystal Orientation	Etch Rate (μm/min)	Reference
20.0	79.8	(100)	Not Specified	<a href="#">[1]</a>
20.0	79.8	(110)	Not Specified	<a href="#">[1]</a>
20.0	79.8	(111)	Not Specified	<a href="#">[1]</a>

Note: While the source indicates that etch rates vary with orientation and temperature, specific values were not provided in the snippet. The orientation dependence is similar to that of KOH. [\[1\]](#)

Table 2: Parameters for Photoresist Removal and Cleaning

Application	TMAH Concentration	Co-solvent / Additive	Temperature (°C)	Key Observation
Photoresist Development	2.38%	Water, surfactants	Room Temperature	Standard for MIF developers. <a href="#">[2]</a>
Photoresist Stripping	0.1% - 1.0%	N-methyl pyrrolidone (NMP)	Not Specified	1% TMAH causes ~7 nm CD loss, negligible at 0.1%. <a href="#">[3]</a>
Photoresist Stripping	Not Specified	Propylene glycol, DMSO	Not Specified	Effective for thick-film negative photoresists. <a href="#">[4]</a>
Mask Cleaning	0.5% - 1.0%	De-ionized water	~60	Efficient paste removal from various metal surfaces. <a href="#">[5]</a>
Post-DRIE Residue Removal	Aqueous Solution	None specified	Not Specified	Effective in removing AlFx residue and passivating coating. <a href="#">[6]</a>
GaAs Oxide Removal	2.4% (0.26 N)	Water	Room Temperature	Convenient for pre-photoresist adhesion. <a href="#">[7]</a>
Sidewall Damage Repair	25%	Water	85	Repairs sidewall damage after dry etching of GaN. <a href="#">[8]</a>

## Experimental Protocols

The following are detailed protocols for common wafer cleaning applications using high-purity TMAH solutions.

#### Protocol 2.1: General Silicon Wafer Cleaning (Modified RCA-1)

This protocol enhances the standard RCA-1 clean by incorporating TMAH to improve particle removal efficiency.

##### Materials:

- High-purity deionized (DI) water
- Ammonium hydroxide (NH<sub>4</sub>OH, 27%)
- Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>, 30%)
- High-purity TMAH (e.g., 25% aqueous solution)
- Pyrex beakers
- Hot plate
- Wafer handling tools

##### Procedure:

- Preparation of Cleaning Solution:
  - In a Pyrex beaker, prepare the modified SC-1 solution with a ratio of DI water:NH<sub>4</sub>OH:H<sub>2</sub>O<sub>2</sub> of 5:1:1.
  - To this solution, add a specific concentration of TMAH. A study suggests that adding TMAH can alter the pH and improve cleaning performance.[\[9\]](#)[\[10\]](#)
  - Heat the solution to 70 ± 5 °C on a hot plate.[\[11\]](#)
- Wafer Immersion:

- Carefully immerse the silicon wafers into the heated solution using appropriate wafer handling tools.
- The cleaning duration is typically 10 minutes.[\[11\]](#)
- Rinsing and Drying:
  - Following the cleaning step, transfer the wafers to a DI water rinse bath. A thorough rinse is critical to remove all traces of the cleaning chemistry.[\[1\]](#)
  - Finally, dry the wafers using a spin-rinse dryer or by blowing with high-purity nitrogen gas. [\[1\]](#)

## Protocol 2.2: Photoresist Stripping

This protocol is designed for the removal of both positive and negative photoresists.

Materials:

- High-purity TMAH solution
- N-methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)[\[2\]](#)
- Beakers
- Heated ultrasonic bath or spray tool[\[5\]](#)
- Isopropanol (IPA) for rinsing (optional)
- DI water

Procedure:

- Stripping Solution Preparation:
  - Prepare a mixture of NMP and TMAH. The concentration of TMAH can be adjusted based on the resist type and desired stripping rate. A common starting point is a solution with 0.1% to 1.0% TMAH in NMP.[\[3\]](#) For more robust resists, formulations with glycols and DMSO can be effective.[\[4\]](#)

- Stripping Process:
  - Immerse the wafers in the stripping solution.
  - For enhanced efficiency, especially with cross-linked resists, heat the solution to 60-80°C. [\[2\]](#)
  - Mechanical agitation, such as ultrasonication or a pressurized spray, can significantly improve the removal of photoresist residues.[\[5\]](#)[\[12\]](#) The typical process time can range from a few minutes to over 15 minutes depending on the resist.
- Rinsing and Drying:
  - After stripping, rinse the wafers thoroughly with NMP or a suitable solvent to remove dissolved resist.
  - Follow with an IPA rinse and then a final rinse with DI water.
  - Dry the wafers using a nitrogen gun or a spin dryer.

### Protocol 2.3: Post-Etch Residue (PER) Removal

This protocol is for cleaning residues remaining after plasma etching processes, such as Deep Reactive Ion Etching (DRIE).

#### Materials:

- Aqueous high-purity TMAH solution
- Acidic solution (e.g., dilute HCl or a commercially formulated acidic rinse)[\[6\]](#)
- DI water
- Wafer processing tools (e.g., single-wafer spray tool)

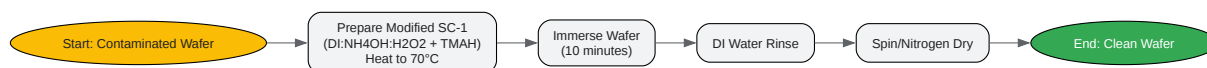
#### Procedure:

- TMAH Treatment:

- Contact the substrate with an aqueous TMAH solution. This step helps in stripping any remaining photoresist mask and dissolving passivating coatings.[6] The concentration and duration will depend on the nature of the residue.
- Acidic Rinse:
  - Following the TMAH treatment, contact the substrate with an acidic solution. This step is crucial for removing metal fluoride residues (e.g., AlFx) that may have formed during the etch process.[6]
- Final Rinse and Dry:
  - Perform a thorough rinse with DI water to remove all cleaning chemicals.
  - Dry the wafer using standard procedures.

## Mandatory Visualizations

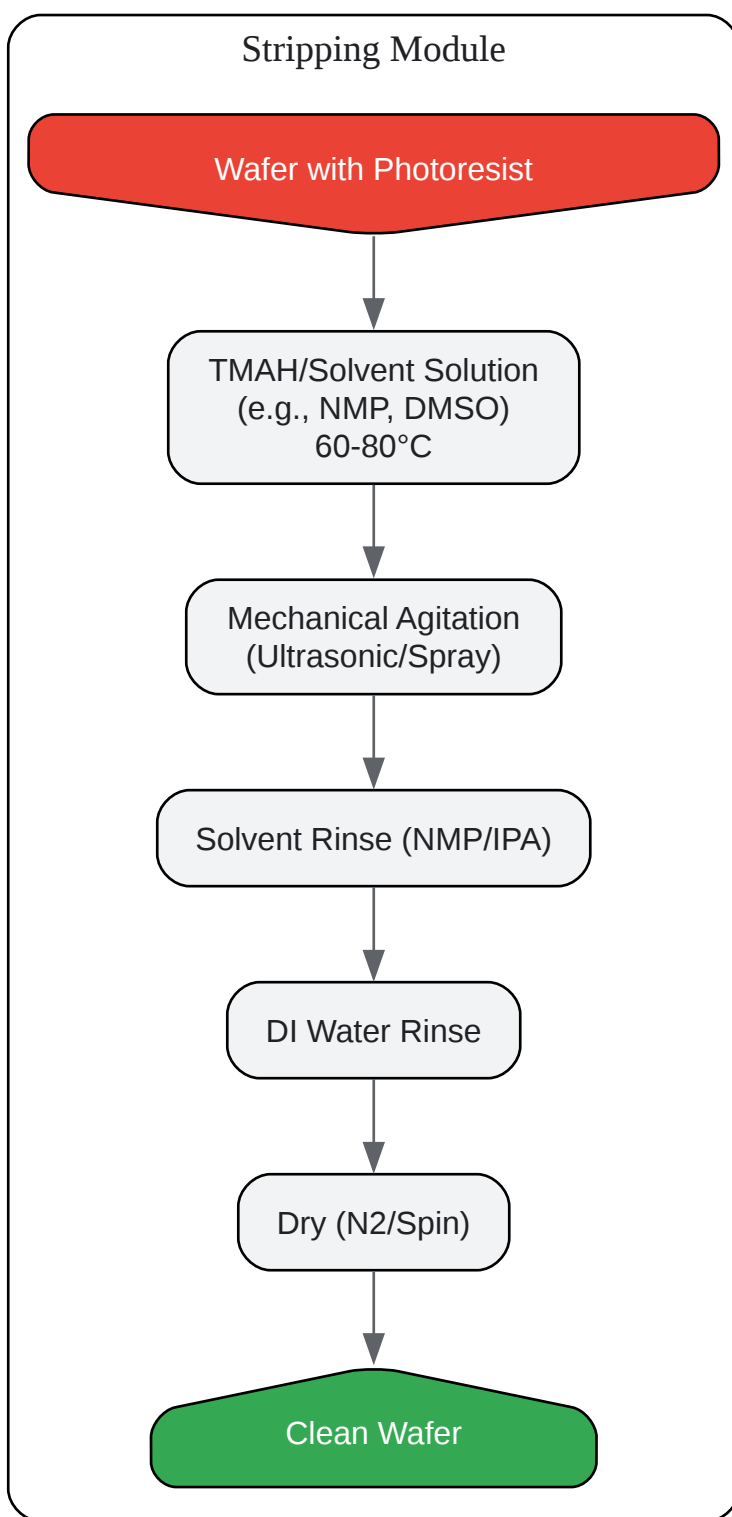
Diagram 3.1: Wafer Cleaning Workflow (Modified RCA-1)



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Caption: Workflow for modified RCA-1 wafer cleaning using TMAH.

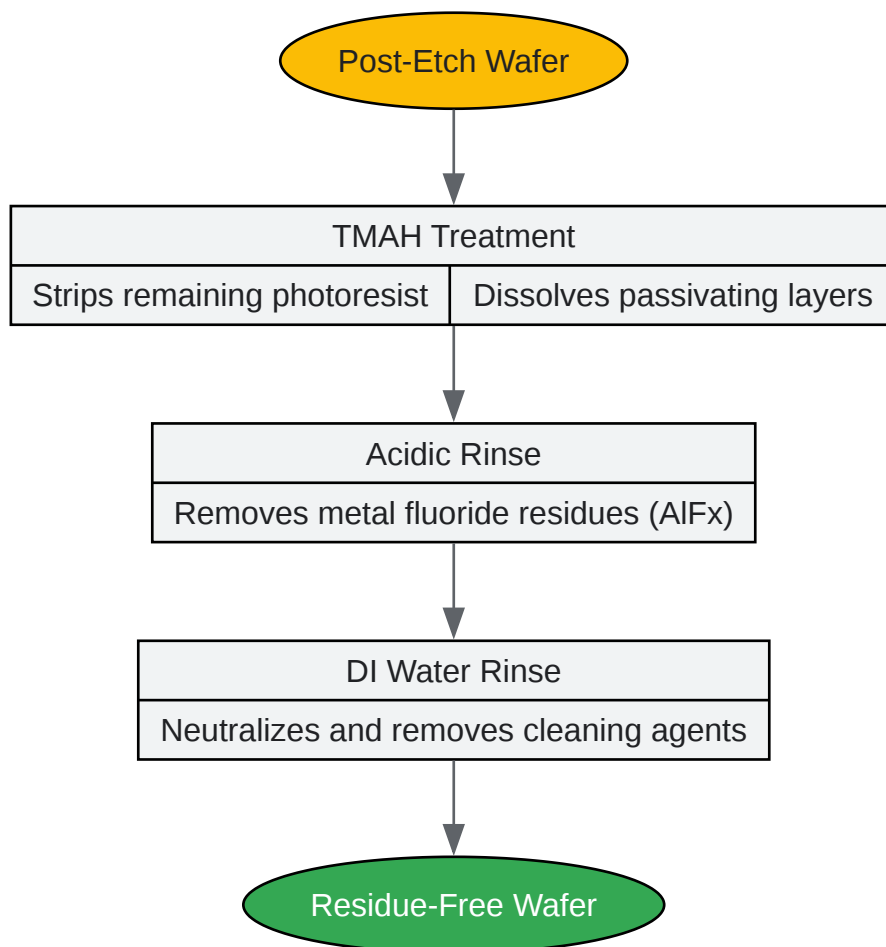
Diagram 3.2: Photoresist Stripping Process



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Caption: Process flow for photoresist stripping with TMAH solutions.

Diagram 3.3: Post-Etch Residue Removal Logic



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Caption: Logical steps for post-etch residue removal using TMAH.

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